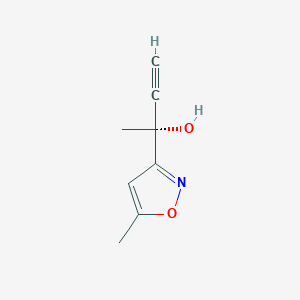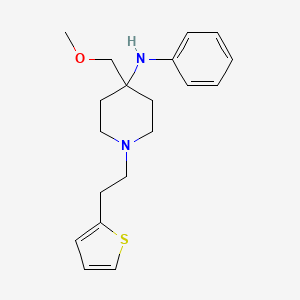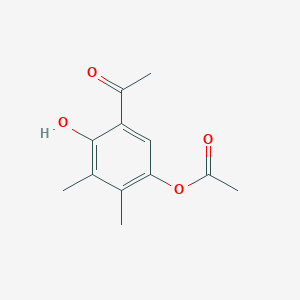
(2R)-2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol is a chiral compound featuring an isoxazole ring, a butynyl group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.
Introduction of the Butynyl Group: This step may involve Sonogashira coupling reactions between an isoxazole derivative and an alkyne.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be done using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable chiral resolution methods.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include H2 (Hydrogen gas) with a palladium catalyst and LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted isoxazole derivatives.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Medicine
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Diagnostic Tools: Potential use in the development of diagnostic tools.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism of action of ®-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isoxazole ring and the butynyl group may play key roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(S)-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol: The enantiomer of the compound.
2-(5-methylisoxazol-3-yl)but-3-yn-2-ol: The racemic mixture.
2-(isoxazol-3-yl)but-3-yn-2-ol: A similar compound without the methyl group on the isoxazole ring.
Uniqueness
®-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity compared to its enantiomer or racemic mixture. The presence of the methyl group on the isoxazole ring can also influence its chemical reactivity and binding properties.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
(2R)-2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)11-9-7/h1,5,10H,2-3H3/t8-/m1/s1 |
InChIキー |
YUGDGZWIUSSLGX-MRVPVSSYSA-N |
異性体SMILES |
CC1=CC(=NO1)[C@@](C)(C#C)O |
正規SMILES |
CC1=CC(=NO1)C(C)(C#C)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Amino-2-[(4-amino-2-carbamoylphenyl)disulfanyl]benzamide](/img/structure/B8364547.png)

![3-(4-Piperidinyl)-3-azaspiro-[5,5]-undecan-2,4-dione](/img/structure/B8364558.png)




![(5R,7S)-7-(4-Bromophenyl)-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B8364581.png)
![4-Chloro-2-[(1-methyl-3-pyrrolidinyl)oxy]benzamide](/img/structure/B8364593.png)


